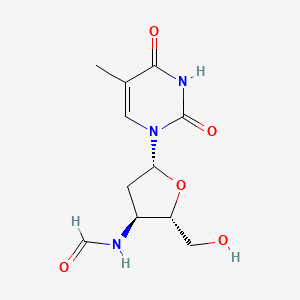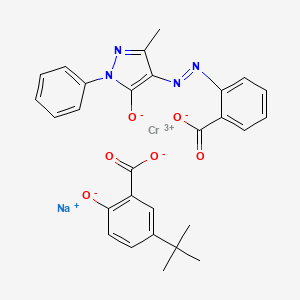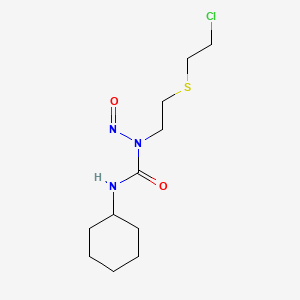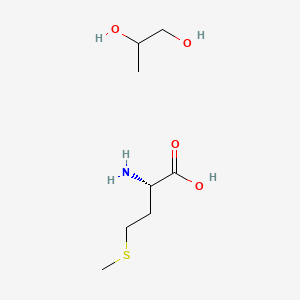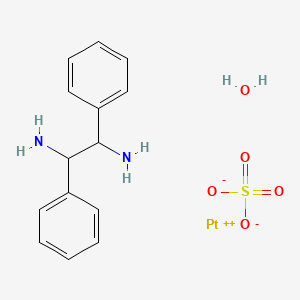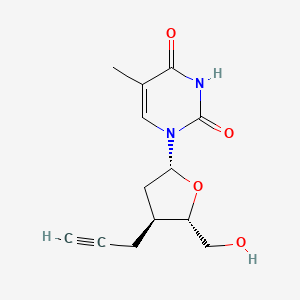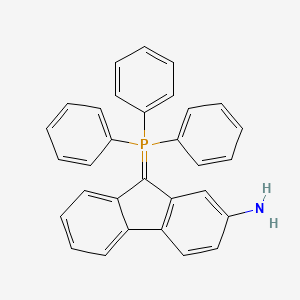
Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(p-dimethylaminophenyl)benzotriazole methane is a complex organic compound that features a benzotriazole core with two p-dimethylaminophenyl groups attached to a central methane carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-dimethylaminophenyl)benzotriazole methane typically involves the reaction of benzotriazole with p-dimethylaminobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
On an industrial scale, the production of Bis(p-dimethylaminophenyl)benzotriazole methane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
Bis(p-dimethylaminophenyl)benzotriazole methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Bis(p-dimethylaminophenyl)benzotriazole methane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism by which Bis(p-dimethylaminophenyl)benzotriazole methane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the p-dimethylaminophenyl groups can participate in electron transfer reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Bis(benzimidazole) methane: Similar in structure but with benzimidazole groups instead of benzotriazole.
Bis(p-dimethylaminophenyl)benzimidazole methane: Contains benzimidazole instead of benzotriazole but retains the p-dimethylaminophenyl groups.
Uniqueness
Bis(p-dimethylaminophenyl)benzotriazole methane is unique due to the presence of the benzotriazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
19759-89-8 |
|---|---|
分子式 |
C23H25N5 |
分子量 |
371.5 g/mol |
IUPAC名 |
4-[benzotriazol-1-yl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N5/c1-26(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)27(3)4)28-22-8-6-5-7-21(22)24-25-28/h5-16,23H,1-4H3 |
InChIキー |
ODGMWVOSLIKULK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


